molecular formula C11H11NO3 B8409460 5-(3-Nitrophenyl)pent-4-yn-1-ol

5-(3-Nitrophenyl)pent-4-yn-1-ol

Cat. No. B8409460
M. Wt: 205.21 g/mol
InChI Key: MTNPJTSEIRXFRF-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

The title compound was synthesized in a manner analogous to that described for Intermediate 39, using 3-iodonitrobenzene as a substrate. ES/MS calcd. for C11H12NO3+ 206.1. Found m/z=206.2 (M+H)+.
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C11H12NO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(NC1C=CC(C#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=CC=1)=O.I[C:22]1[CH:23]=[C:24]([N+:28]([O-:30])=[O:29])[CH:25]=[CH:26][CH:27]=1>>[N+:28]([C:24]1[CH:23]=[C:22]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])[CH:27]=[CH:26][CH:25]=1)([O-:30])=[O:29]

Inputs

Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)C#CCCCCO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)[N+](=O)[O-]
Step Three
Name
C11H12NO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C#CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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